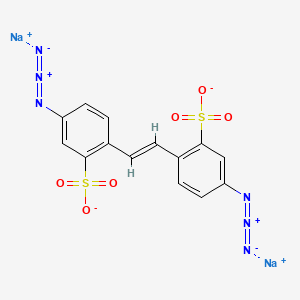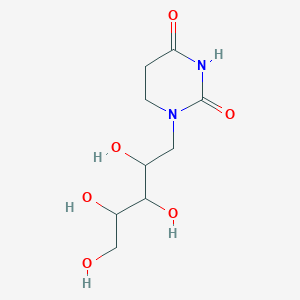
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione can be achieved through several methods. One common approach involves the chemical synthesis from ribose and alloxan. The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of riboflavin has evolved from chemical synthesis to fermentation methods. Currently, commercial manufacturing relies on fermentation using strains of fungi and genetically modified bacteria. This method is more efficient and environmentally friendly compared to traditional chemical synthesis .
化学反応の分析
Types of Reactions
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: Riboflavin can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Major Products Formed
The major products formed from these reactions include flavin mononucleotide and flavin adenine dinucleotide, which play vital roles in various enzymatic processes .
科学的研究の応用
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione has a wide range of scientific research applications:
Biology: Riboflavin is essential for cellular respiration and energy metabolism.
Medicine: It is used to treat riboflavin deficiency and related conditions.
Industry: Riboflavin is used as a food coloring agent and in the production of fortified foods.
作用機序
The mechanism of action of 1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione involves its conversion to flavin mononucleotide and flavin adenine dinucleotide. These coenzymes participate in redox reactions, transferring electrons in various metabolic pathways. Riboflavin binds to riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, facilitating its conversion to the active coenzyme forms .
類似化合物との比較
Similar Compounds
Flavin Mononucleotide (FMN): A derivative of riboflavin that acts as a coenzyme in various biological reactions.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin that is essential for energy metabolism and cellular respiration.
Uniqueness
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione is unique due to its dual role as a vitamin and a coenzyme precursor. Its ability to participate in redox reactions and its involvement in various metabolic pathways make it indispensable for normal cellular function and energy production .
特性
分子式 |
C9H16N2O6 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC名 |
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H16N2O6/c12-4-6(14)8(16)5(13)3-11-2-1-7(15)10-9(11)17/h5-6,8,12-14,16H,1-4H2,(H,10,15,17) |
InChIキー |
JWSUGQNEZOVPHT-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)CC(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


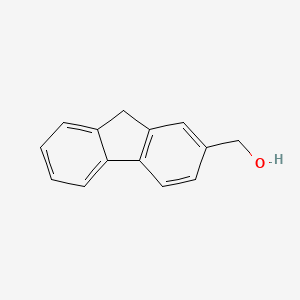
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)

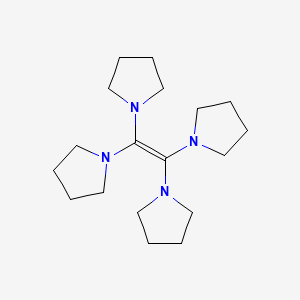
![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)

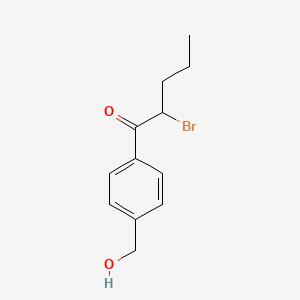
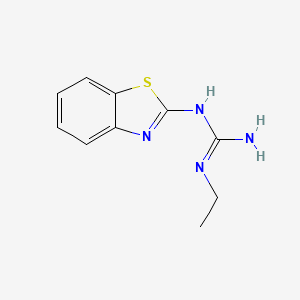
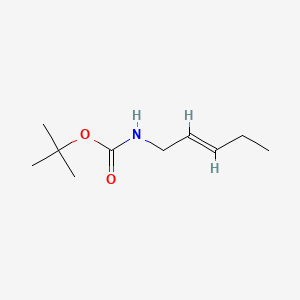
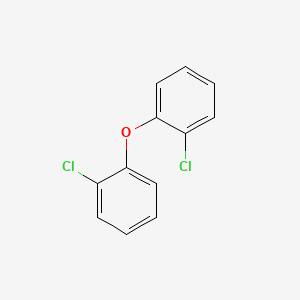
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)
![1-[(2R)-Butan-2-yl]-4-fluorobenzene](/img/structure/B13829921.png)
